N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide
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Overview
Description
N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine intermediate.
Formation of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the sulfonamide moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its ability to bind to these targets. The methoxyphenyl group may contribute to the compound’s affinity for certain receptors, while the benzenesulfonamide moiety can influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-{3-[4-(4-bromophenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide
- N-ethyl-4-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide
Uniqueness
N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide is unique due to the presence of the methoxy group, which can significantly influence its pharmacological properties. This group can enhance the compound’s ability to cross biological membranes and interact with specific molecular targets, making it a valuable candidate for drug development.
Properties
CAS No. |
889957-88-4 |
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Molecular Formula |
C22H29N3O4S |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-ethyl-4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]benzenesulfonamide |
InChI |
InChI=1S/C22H29N3O4S/c1-3-23-30(27,28)21-11-4-18(5-12-21)6-13-22(26)25-16-14-24(15-17-25)19-7-9-20(29-2)10-8-19/h4-5,7-12,23H,3,6,13-17H2,1-2H3 |
InChI Key |
AXKKRESHOVAKIE-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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